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Compound of Interest

Methyl 3,5-diamino-6-
Compound Name: )
bromopyrazine-2-carboxylate

Cat. No.: B1423824

An In-Depth Technical Guide to 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide
(C6H7BrN402)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-amino-6-
(bromomethyl)-2-pyrazinecarboxamide 4-oxide, with the molecular formula C6H7BrN402. The
guide is designed for professionals in research and drug development, offering a detailed
analysis of its molecular characteristics, a plausible synthetic route, and an exploration of its
potential biological activities based on structurally related compounds. While specific
experimental data for this molecule is sparse in publicly accessible databases, this guide
synthesizes available information and provides expert insights into its properties and potential
applications.

Nomenclature and Molecular Structure

The systematic identification of a compound is fundamental to scientific communication. The
compound C6H7BrN402 is identified under the IUPAC (International Union of Pure and Applied
Chemistry) nomenclature system.

¢ |[UPAC Name: 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide[1]

e Molecular Formula: C6H7BrN402[1]
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» Molecular Weight: 247.051 g/mol [1]

The structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two
nitrogen atoms at positions 1 and 4. This core is substituted with an amino group (-NH2), a
bromomethyl group (-CH2Br), and a carboxamide group (-CONH2). A key feature is the N-
oxide at position 4 of the pyrazine ring, which significantly influences the electronic properties
and potential biological activity of the molecule.

Caption: 2D Molecular Structure of 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide.

Physicochemical Properties

A summary of the key physicochemical properties of C6H7BrN402 is presented in the table
below. It is important to note that experimental data for properties such as melting and boiling
points are not readily available and are listed as not applicable (n/a).

Property Value Source
Molecular Formula C6H7BrN402 [1]
Molecular Weight 247.051 g/mol [1]
Melting Point n/a [1]
Boiling Point n/a [1]
Density n/a [1]

Proposed Synthesis Workflow

While a specific, detailed synthesis protocol for 3-amino-6-(bromomethyl)-2-
pyrazinecarboxamide 4-oxide is not published, a plausible synthetic route can be devised
based on established organic chemistry principles and published syntheses of related pyrazine
derivatives. The proposed workflow starts from a commercially available pyrazine derivative
and involves a series of functional group transformations.

Experimental Protocol: A Proposed Synthesis

» Starting Material: 3-amino-6-methyl-2-pyrazinecarbonitrile.
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» Oxidation: The pyrazine ring is first oxidized to the N-oxide. This can be achieved using a
mild oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid
(m-CPBA) in a chlorinated solvent. The reaction progress should be monitored by Thin Layer
Chromatography (TLC).

» Hydrolysis of the Nitrile: The nitrile group is then hydrolyzed to a carboxamide. This can be
achieved under acidic or basic conditions. For instance, treatment with concentrated sulfuric
acid at a controlled temperature can yield the primary amide.

e Bromination of the Methyl Group: The final step is the bromination of the methyl group. This
is a radical substitution reaction and can be initiated using N-bromosuccinimide (NBS) in the
presence of a radical initiator like benzoyl peroxide or AIBN, under photochemical conditions
(e.g., irradiation with a UV lamp).

3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-
oxide.

Potential Applications and Biological Activity in
Drug Discovery

The pyrazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in
numerous FDA-approved drugs. The specific substitutions on C6H7BrN402 suggest potential
for biological activity.

o Anticancer Activity: Structurally related 3-amino-pyrazine-2-carboxamide derivatives have
been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which
are crucial targets in cancer therapy.[2][3] The core structure of C6H7BrN40O2 is similar to
these inhibitors, suggesting it could be a candidate for similar screening.

e Enzyme Inhibition: Pyrazine derivatives have also been explored as thrombin inhibitors,
which are important in the treatment of thrombosis.[4] The N-oxide moiety, in particular, has
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been shown to improve aqueous solubility and bioavailability in some series of thrombin
inhibitors.[4]

o Antibacterial Agents: The pyrazine carboxamide moiety is a key component of the anti-
tuberculosis drug Pyrazinamide. Recent research has also focused on synthesizing novel
pyrazine-2-carboxamides to combat drug-resistant bacteria like Salmonella Typhi.[5]

o Targeted Protein Degradation: The bromomethyl group is a reactive handle that could
potentially be used to covalently bind to a target protein or to be further functionalized, for
example, in the development of Proteolysis Targeting Chimeras (PROTACS). Related
heterocyclic compounds are being used to develop degraders for targets like SMARCA2/4 in
cancer.[6]

Analytical Characterization

For a researcher who has synthesized this compound, a suite of analytical techniques would
be required for structural confirmation and purity assessment.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Expected signals would include a singlet for the pyrazine ring proton, a broad
singlet for the amino protons, two distinct signals for the carboxamide protons, and a
singlet for the bromomethyl protons. The chemical shifts would be influenced by the
electron-withdrawing nature of the pyrazine N-oxide ring.

o 18C NMR: Six distinct carbon signals are expected, corresponding to the four carbons of
the pyrazine ring, the carboxamide carbon, and the bromomethyl carbon.

e Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion
peak corresponding to the exact mass of the compound. The isotopic pattern of bromine
(approximately 1:1 ratio of 7°Br and 8!Br) would be a key diagnostic feature.

o Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H
stretches of the amino and amide groups, the C=0 stretch of the amide, and the aromatic C-
N and C-H stretches of the pyrazine ring.

Safety and Handling
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As with any laboratory chemical, 3-amino-6-(bromomethyl)-2-pyrazinecarboxamide 4-oxide
should be handled with appropriate safety precautions. The bromomethyl group suggests that
this compound is likely an alkylating agent and should be treated as potentially toxic and
mutagenic. Standard personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume
hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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